Firefly Luciferase Inhibition Profile
In the N-(5-methylpyridin-2-yl)benzamide series, the unsubstituted benzamide (compound 4) shows only 18% inhibition of Photinus pyralis firefly luciferase at 10 µM [1]. Introduction of 2,4-dimethoxy substituents on the benzamide ring (compound 6) increases potency to IC₅₀ = 0.069 µM [1]. The 2,4,6-trimethyl substitution pattern on the target compound is sterically and electronically distinct from 2,4-dimethoxy, and the class-level SAR trend indicates that di- or tri-substitution of the benzamide ring is required for sub-micromolar luciferase inhibition. While no direct IC₅₀ for the target compound is available from this study, the 2,4,6-trimethyl pattern occupies a unique position in the SAR landscape between the inactive parent and the highly potent 2,4-dimethoxy analog.
| Evidence Dimension | Firefly luciferase inhibition potency |
|---|---|
| Target Compound Data | Not directly determined in published study; predicted to be intermediate between unsubstituted and 2,4-dimethoxy based on class SAR |
| Comparator Or Baseline | Compound 4 (unsubstituted benzamide): 18% inhibition at 10 µM; Compound 6 (2,4-dimethoxy): IC50 = 0.069 µM |
| Quantified Difference | Class-level: Substitution transforms activity from negligible (<20% inhibition) to sub-100 nM IC50 range |
| Conditions | In vitro enzymatic luciferase assay using recombinant Photinus pyralis luciferase; IC50 values determined in duplicate, n ≥ 3 |
Why This Matters
For HTS campaigns using luciferase reporter-gene assays, this compound class is a known source of false positives; the 2,4,6-trimethyl pattern offers a distinct selectivity profile that can serve as a control or tool compound for identifying luciferase-mediated artifacts.
- [1] Heitman, L. H.; van Veldhoven, J. P. D.; Zweemer, A. M.; Ye, K.; Brussee, J.; IJzerman, A. P. False Positives in a Reporter Gene Assay: Identification and Synthesis of Substituted N-Pyridin-2-ylbenzamides as Competitive Inhibitors of Firefly Luciferase. J. Med. Chem. 2008, 51 (15), 4724–4729. Table 1: compound 4 (18% inhibition at 10 µM), compound 6 (IC50 0.069 µM). View Source
